molecular formula C11H14N2O2 B2731510 5-(Piperidin-1-yl)picolinic acid CAS No. 1273016-15-1

5-(Piperidin-1-yl)picolinic acid

Cat. No. B2731510
M. Wt: 206.245
InChI Key: XCOUHSHXXPLMMI-UHFFFAOYSA-N
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Description

5-(Piperidin-1-yl)picolinic acid is a chemical compound with the formula C11H14N2O2 . It is used for research and development . It is a derivative of picolinic acid, which is a pyridine with a carboxylic acid (COOH) substituent at the 2-position .


Molecular Structure Analysis

The molecular structure of 5-(Piperidin-1-yl)picolinic acid consists of a piperidine ring attached to a picolinic acid. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms . Picolinic acid is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position .


Chemical Reactions Analysis

Piperidine derivatives, including 5-(Piperidin-1-yl)picolinic acid, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Physical And Chemical Properties Analysis

The chemical formula of 5-(Piperidin-1-yl)picolinic acid is C11H14N2O2, and its molecular weight is 206.24 . It is a substance used for research and development .

Scientific Research Applications

Synthesis and Material Characterization

5-(Piperidin-1-yl)picolinic acid derivatives are utilized in the synthesis of complex organic compounds and the characterization of their material properties. For instance, derivatives have been synthesized to explore their potential in nonlinear optics due to their promising polarizability and hyperpolarizability characteristics, as evidenced by comprehensive experimental and computational studies on compounds like 3,5-diethyl -2,6-di(thiophen-2-yl)piperidin-4-on-1-ium picrate [3,5-DPPP], revealing insights into molecular properties through density functional theory and HF calculations (Doss et al., 2017).

Surface Chemistry and Environmental Studies

Research into the adsorption characteristics of piperidine derivatives on surfaces, such as the hydrated SiO2 surface, provides critical insights into environmental chemistry, particularly regarding the migration and fate of organic pollutants. Studies using vibrational sum frequency generation (SFG) spectroscopy highlight the interaction mechanisms between piperidine molecules and surface groups, contributing to a better understanding of surface acidity and its implications for environmental remediation efforts (Liu et al., 2005).

Corrosion Inhibition

Derivatives of 5-(Piperidin-1-yl)picolinic acid have demonstrated effectiveness as corrosion inhibitors, an application crucial for the protection of metals in various industries. Theoretical and experimental analyses of Piperine derivatives interacting with iron surfaces have highlighted their potential to significantly reduce corrosion, offering a path toward developing more efficient and environmentally friendly corrosion inhibitors (Belghiti et al., 2018).

Catalysis and Organic Synthesis

The compound and its derivatives find applications in catalysis and the synthesis of heterocycles, showcasing the versatility of 5-(Piperidin-1-yl)picolinic acid in facilitating complex chemical transformations. For example, a palladium-catalyzed C5(sp3)-H arylation of 1-Boc-3-aminopiperidine, using a derivative of picolinic acid as a bidentate directing group, underlines the strategic utility of such compounds in constructing pharmacologically relevant molecules with high regio- and stereoselectivity (Van Steijvoort et al., 2016).

Antioxidant and Cytotoxic Agents

Investigations into the antioxidant and cytotoxic properties of 9-O-3-(1-piperazinyl/morpholinyl/piperidinyl)pentyl-berberines, which are efficiently formulated via coupling with derivatives of piperidine, highlight the potential biomedical applications of these compounds. Such studies are instrumental in identifying new therapeutic agents, particularly those with significant free radical scavenging efficacies and cytotoxic effects against cancer cell lines (Mistry et al., 2016).

Safety And Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water for several minutes .

Future Directions

Piperidine derivatives, including 5-(Piperidin-1-yl)picolinic acid, play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

5-piperidin-1-ylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-11(15)10-5-4-9(8-12-10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOUHSHXXPLMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Piperidin-1-yl)picolinic acid

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